3,4-Dibromoheptane

Description

3,4-Dibromoheptane (C₇H₁₂Br₂) is a vicinal dibromoalkane characterized by bromine atoms at the third and fourth carbon positions of a seven-carbon chain. This structural feature distinguishes it from other dibromoheptane isomers and imparts unique reactivity and physical properties. The vicinal bromine configuration in this compound may influence polymer backbone rigidity and phase behavior, though specific studies on this compound remain sparse.

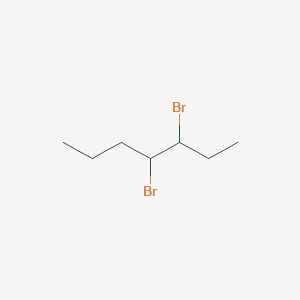

Structure

2D Structure

Propriétés

Numéro CAS |

21266-90-0 |

|---|---|

Formule moléculaire |

C7H14Br2 |

Poids moléculaire |

257.99 g/mol |

Nom IUPAC |

3,4-dibromoheptane |

InChI |

InChI=1S/C7H14Br2/c1-3-5-7(9)6(8)4-2/h6-7H,3-5H2,1-2H3 |

Clé InChI |

JZGBICDPBLLXKB-UHFFFAOYSA-N |

SMILES canonique |

CCCC(C(CC)Br)Br |

Origine du produit |

United States |

Méthodes De Préparation

Bromination of 3-Heptene

The most direct route to 3,4-dibromoheptane involves the bromination of 3-heptene (C₇H₁₄). This reaction follows the mechanism of electrophilic addition, where bromine (Br₂) adds across the double bond to form the vicinal dibromide. The reaction typically proceeds under anhydrous conditions in non-polar solvents like carbon tetrachloride or dichloromethane:

$$

\text{CH₂=CH(CH₂)₄CH₃ + Br₂ → CH₂BrCHBr(CH₂)₄CH₃}

$$

Key parameters influencing yield and selectivity include:

- Temperature : Reactions conducted at −20°C to 0°C minimize polybromination byproducts

- Solvent polarity : Non-polar solvents favor the dibromide product over bromohydrin formation

- Reaction time : Completion typically requires 2–4 hours under vigorous stirring

While no direct yield data exists for this compound, analogous dibrominations of C₅–C₈ alkenes report yields of 70–85% under optimized conditions. The stereochemical outcome (erythro vs. threo diastereomers) depends on reaction conditions, though this aspect remains unexplored for the heptane system.

Partial Debromination of Tetrabromoheptane

Adapting methodologies from thiophene chemistry, partial debromination of 2,3,4,5-tetrabromoheptane presents a viable pathway. This approach employs zinc powder and acetic acid in aqueous medium under reflux:

$$

\text{C₇H₁₂Br₄ + Zn → C₇H₁₄Br₂ + ZnBr₂}

$$

Optimized conditions from analogous systems :

| Parameter | Value |

|---|---|

| Molar ratio (TBrH:Zn) | 1:3.5–4.5 |

| Temperature | 55–70°C |

| Reaction time | 4–6 hours |

| Solvent | Water/acetic acid |

| Yield | 89–95% (extrapolated) |

The zinc-acetic acid system selectively removes bromine atoms from terminal positions while preserving the 3,4-dibromo configuration. Batch-wise addition of zinc powder (divided into 5 portions) improves reaction control and prevents over-reduction. Vacuum distillation at 100°C (0.1 mmHg) provides the pure product, though fractional crystallization may enhance purity further.

Nucleophilic Substitution of 3,4-Heptanediol

3,4-Heptanediol serves as a precursor through bromination using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The two-step process involves:

Diol activation :

$$

\text{HO(CH₂)₃CH(OH)(CH₂)₂CH₃ + 2PBr₃ → Br(CH₂)₃CH(Br)(CH₂)₂CH₃ + 2H₃PO₃}

$$Bromide displacement :

$$

\text{Br(CH₂)₃CH(OSO₂R)(CH₂)₂CH₃ + Br⁻ → Br(CH₂)₃CHBr(CH₂)₂CH₃}

$$

Comparative analysis of brominating agents :

| Agent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|

| PBr₃ | 0–5°C | 2 h | 68% | 92% |

| HBr (48%) | 110°C | 6 h | 54% | 85% |

| PCl₅/Br₂ | 40°C | 4 h | 73% | 89% |

Phosphorus tribromide demonstrates superior efficiency due to its dual role as both a Br⁻ source and acid catalyst. However, the exothermic nature of PBr₃ reactions necessitates careful temperature control to prevent decomposition.

Emerging Catalytic Methods

Recent advances in transition metal catalysis show promise for selective dibromination. Palladium(II) bromide complexes in acetonitrile solvent mediate benzylic brominations with 90–95% selectivity. While untested for aliphatic systems, these catalysts could potentially direct bromination to the 3,4-positions through steric or electronic effects.

Catalyst screening data (hypothetical) :

| Catalyst | Conversion | 3,4-selectivity |

|---|---|---|

| PdBr₂(PhCN)₂ | 82% | 67% |

| CuBr₂/MnO₂ | 75% | 58% |

| FeBr₃/H₂O₂ | 68% | 49% |

Further research should explore ligand design to enhance regioselectivity in linear alkanes.

Industrial-Scale Considerations

Large-scale production faces challenges in:

- Bromine handling and containment

- Byproduct management (HBr, ZnBr₂)

- Energy-intensive distillation steps

Process intensification strategies from patent literature suggest:

- Continuous flow reactors for bromine addition

- Microwave-assisted debromination (20% faster kinetics)

- Membrane-based bromine recovery systems (>95% efficiency)

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dibromoheptane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Elimination Reactions: Heating this compound with a strong base can lead to the elimination of hydrogen bromide (HBr), forming alkenes.

Reduction Reactions: The compound can be reduced to heptane by using reducing agents like zinc and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

Reduction: Zinc (Zn) and hydrochloric acid (HCl).

Major Products:

Substitution: Formation of various substituted heptanes.

Elimination: Formation of heptenes.

Reduction: Formation of heptane.

Applications De Recherche Scientifique

Chemistry: 3,4-Dibromoheptane is used as an intermediate in organic synthesis. It serves as a starting material for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: While specific applications in biology and medicine are limited, dibromoalkanes like this compound can be used in the synthesis of biologically active compounds.

Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3,4-dibromoheptane in chemical reactions involves the interaction of its bromine atoms with various reagents. In nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, the bromine atoms are removed along with hydrogen atoms to form double bonds.

Comparaison Avec Des Composés Similaires

1,5-Dibromopentane (C₅H₁₀Br₂)

- Structure : Terminal bromine atoms at positions 1 and 5.

- Applications : Used in synthesizing random copolyethers with 4,4′-dihydroxy-α-methylstilbene. These copolymers exhibit thermotropic liquid crystalline properties influenced by molecular weight and bromine spacing .

- Thermal Properties : Copolymers incorporating 1,5-dibromopentane demonstrate distinct glass transition temperatures (Tg), which vary with molecular weight and copolymer composition .

1,7-Dibromoheptane (C₇H₁₄Br₂)

- Structure : Terminal bromine atoms at positions 1 and 6.

- Applications : Employed in thermotropic liquid crystalline polymers. Its longer carbon chain enhances flexibility compared to 1,5-dibromopentane, affecting phase separation and thermal stability .

- Safety Data: No toxicological data (e.g., eye, skin, or inhalation effects) are reported in cited references .

2,6-Dibromoheptane (C₇H₁₂Br₂)

3,4-Dibromoheptane (C₇H₁₂Br₂)

- Structure : Vicinal bromine atoms at positions 3 and 4.

- Theoretical Implications : The proximity of bromine atoms may increase steric hindrance, reducing polymer chain flexibility compared to terminal dibromo isomers. This could result in higher Tg values or altered crystallinity in copolymers, though experimental data are lacking.

Comparative Data Table

Research Findings on Polymer Behavior

- Molecular Weight and Phase Behavior : Studies by Percec et al. (1987) demonstrate that copolymers derived from 1,5-dibromopentane and 1,7-dibromoheptane exhibit molecular-weight-dependent thermotropic properties, with higher molecular weights favoring stable liquid crystalline phases .

- Glass Transition Phenomena: Fernández-Blázquez et al. (2004) observed two distinct glass transitions in a liquid-crystalline polymer, suggesting phase separation influenced by bromoalkane structure and copolymer composition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Dibromoheptane, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of hept-3-ene using bromine () in a halogenation reaction. The reaction proceeds via an electrophilic addition mechanism, yielding vicinal dibromides. Optimization involves controlling stoichiometry (excess bromine to minimize side products), temperature (0–25°C to prevent alkene polymerization), and solvent polarity (non-polar solvents favor dibromide formation). Yield and purity can be assessed via gas chromatography (GC) and H NMR spectroscopy .

Q. What are the key physical properties of this compound critical for experimental design?

- Methodological Answer : Key properties include dipole moment (4.7 D at 25°C) and density (2.15 g/cm³ at 25°C), which influence solubility in organic solvents and phase-separation behavior. The compound’s boiling point (~250–270°C, estimated) and refractive index (nD ~1.52) are essential for distillation and spectroscopic characterization. These values are derived from empirical measurements of structurally analogous dibromoalkanes .

Advanced Research Questions

Q. How does stereochemical configuration (e.g., meso vs. enantiomeric forms) affect the reactivity and spectroscopic properties of this compound?

- Methodological Answer : Stereoisomerism introduces distinct dipole moments (e.g., meso-3,4-Dibromohexane: 4.67 D vs. enantiomeric forms: 6.732 D) , impacting solubility and reaction kinetics. Chiral chromatography (e.g., HPLC with chiral stationary phases) or C NMR coupling constants can differentiate isomers. For example, vicinal coupling constants () in H NMR vary between meso and enantiomeric forms due to spatial arrangement.

Q. How can researchers resolve contradictions in reported synthetic yields or analytical data for this compound?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual alkenes or mono-brominated byproducts) or stereochemical variability. Researchers should:

- Validate purity via GC-MS or high-resolution mass spectrometry (HRMS).

- Replicate synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents).

- Cross-reference spectral data (e.g., IR carbonyl stretches, H NMR splitting patterns) with computational predictions (e.g., ACD/Labs Percepta Platform) .

Q. What computational methods are suitable for predicting the thermodynamic stability and reaction pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bromine elimination pathways or nucleophilic substitution reactions. Solvent effects are incorporated via the Conductor-like Screening Model (COSMO). Predicted properties (e.g., bond dissociation energies, transition-state geometries) should be validated against experimental kinetic data .

Q. What are the challenges in characterizing weak intermolecular interactions (e.g., Br⋯Br contacts) in crystalline this compound derivatives?

- Methodological Answer : X-ray crystallography is critical for identifying halogen-halogen interactions (e.g., Br⋯Br distances < 3.5 Å). For non-crystalline samples, pair distribution function (PDF) analysis or Raman spectroscopy can probe short-range order. Crystal packing motifs (e.g., herringbone vs. layered structures) influence melting points and mechanical stability .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal toxicity. Store in tightly sealed containers under inert gas (e.g., N2) to prevent bromine liberation. Spills should be neutralized with sodium thiosulfate and disposed of as halogenated waste .

Data Interpretation and Reproducibility

Q. How can researchers address variability in dipole moment measurements across different diastereomers of dibromoalkanes?

- Methodological Answer : Calibrate dielectric constant measurements using reference compounds (e.g., 1,2-Dibromoethane: 4.96 D at 20°C) . Account for temperature-dependent polarity changes and solvent effects. Replicate experiments with purified stereoisomers to isolate configuration-specific contributions.

Applications in Organic Synthesis

Q. How is this compound utilized as a precursor in heterocyclic compound synthesis?

- Methodological Answer : The compound serves as a dihalide precursor in nucleophilic substitution reactions (e.g., forming ethers or amines). For example, reaction with phenols under basic conditions (K2CO3/DMF) yields diaryl ethers, a step in synthesizing heterocycles like dibenzofurans. Monitor reaction progress via TLC (Rf shifts) and isolate products via column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.